molecular formula C9H13N5O4 B045697 8-(2,3,4-Trihydroxybutyl)guanine CAS No. 120083-56-9

8-(2,3,4-Trihydroxybutyl)guanine

Cat. No. B045697
M. Wt: 255.23 g/mol
InChI Key: LACJNFVQUVDCCC-UHFFFAOYSA-N
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Description

8-(2,3,4-Trihydroxybutyl)guanine, commonly known as Thymine Glycol, is a modified base of DNA that is formed as a result of oxidative damage. It is a biomarker for oxidative stress and is used as a tool to study the mechanisms of oxidative damage in DNA. Thymine Glycol has been found to be involved in various diseases, including cancer, neurological disorders, and aging.

Mechanism Of Action

Thymine Glycol disrupts the normal base pairing in DNA, leading to mutations and genomic instability. It can also interfere with DNA replication and transcription. Thymine Glycol is recognized and repaired by the base excision repair pathway.

Biochemical And Physiological Effects

Thymine Glycol has been found to be involved in various diseases, including cancer, neurological disorders, and aging. It has been shown to induce apoptosis in cancer cells and to be involved in the pathogenesis of Alzheimer's disease. Thymine Glycol can also lead to the formation of DNA adducts, which can cause mutations and genomic instability.

Advantages And Limitations For Lab Experiments

Thymine Glycol is a useful biomarker for oxidative damage in DNA. It is easy to detect and quantify using various analytical techniques, including HPLC and mass spectrometry. However, Thymine Glycol is unstable and tends to decompose, making it challenging to synthesize and handle in the lab. Thymine Glycol is also affected by factors such as pH and temperature, which can affect its stability and reactivity.

Future Directions

Future research on Thymine Glycol could focus on developing more efficient synthesis methods and improving its stability. Thymine Glycol could also be used as a biomarker for oxidative stress in various diseases, including cancer and neurological disorders. Further studies could explore the role of Thymine Glycol in aging and the development of age-related diseases. Additionally, Thymine Glycol could be used as a tool to study the effects of antioxidants on oxidative damage in DNA.

Synthesis Methods

Thymine Glycol can be synthesized by the reaction of thymine with hydroxyl radicals or reactive oxygen species. It can also be synthesized by the reaction of thymine with malondialdehyde, a product of lipid peroxidation. The synthesis of Thymine Glycol is challenging due to its instability and tendency to decompose.

Scientific Research Applications

Thymine Glycol is used as a biomarker for oxidative damage in DNA. It is used to study the mechanisms of oxidative damage and repair in DNA. Thymine Glycol has been found to be involved in various diseases, including cancer, neurological disorders, and aging. It is also used as a tool to study the effects of antioxidants on oxidative damage in DNA.

properties

CAS RN

120083-56-9

Product Name

8-(2,3,4-Trihydroxybutyl)guanine

Molecular Formula

C9H13N5O4

Molecular Weight

255.23 g/mol

IUPAC Name

2-amino-8-(2,3,4-trihydroxybutyl)-1,7-dihydropurin-6-one

InChI

InChI=1S/C9H13N5O4/c10-9-13-7-6(8(18)14-9)11-5(12-7)1-3(16)4(17)2-15/h3-4,15-17H,1-2H2,(H4,10,11,12,13,14,18)

InChI Key

LACJNFVQUVDCCC-UHFFFAOYSA-N

Isomeric SMILES

C(C1=NC2=C(N1)C(=O)N=C(N2)N)C(C(CO)O)O

SMILES

C(C1=NC2=C(N1)C(=O)NC(=N2)N)C(C(CO)O)O

Canonical SMILES

C(C1=NC2=C(N1)C(=O)N=C(N2)N)C(C(CO)O)O

synonyms

8-(2,3,4-trihydroxybutyl)guanine

Origin of Product

United States

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